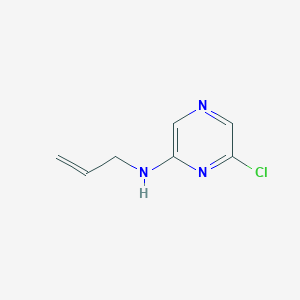

N-Allyl-6-chloro-2-pyrazinamine

Übersicht

Beschreibung

N-Allyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C7H8ClN3. It is characterized by the presence of an allyl group attached to the nitrogen atom of a 6-chloro-2-pyrazinamine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-chloro-2-pyrazinamine typically involves the reaction of 6-chloro-2-pyrazinamine with an allylating agent under suitable conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyl-6-chloro-2-pyrazinamine can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Dechlorinated or modified pyrazine derivatives.

Substitution: Various substituted pyrazinamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-Allyl-6-chloro-2-pyrazinamine is primarily studied for its pharmacological properties, particularly its potential as an antibacterial and anti-tuberculosis agent. The following sections detail its applications in these areas.

Antibacterial Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant antibacterial properties against various strains of bacteria. A study highlighted the synthesis of new pyrazine derivatives, which demonstrated efficacy against antibiotic-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) .

Table 1: Antibacterial Activity of Pyrazine Derivatives

| Compound Name | Activity Against M. tuberculosis | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Moderate | 3.125 | |

| Bedaquiline | High | 0.5 | |

| Nitrofurazone | Moderate | 4.0 |

Anti-Tuberculosis Research

This compound has been explored for its potential to combat multidrug-resistant tuberculosis (MDR-TB). Its structural similarity to known anti-tuberculosis agents allows it to interact with bacterial enzymes involved in cell wall synthesis and metabolism, thus inhibiting growth .

Case Study: Efficacy Against MDR-TB Strains

A recent study assessed the efficacy of this compound against MDR-TB strains and found it to be effective, particularly when used in combination with other anti-tuberculosis drugs, enhancing the overall therapeutic effect .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in drug development. Preliminary studies suggest that this compound may inhibit specific enzymes critical for bacterial survival.

Table 2: Mechanistic Insights

| Mechanism of Action | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in cell wall synthesis |

| DNA Interaction | Potential to intercalate with bacterial DNA |

| Reactive Oxygen Species Generation | Induces oxidative stress in bacterial cells |

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

Combination Therapies

Investigating the efficacy of this compound in combination with existing antibiotics could lead to enhanced treatment regimens for resistant infections .

Structural Modifications

Chemical modifications to improve potency and reduce toxicity are essential steps toward developing a viable pharmaceutical product based on this compound .

Wirkmechanismus

The mechanism of action of N-Allyl-6-chloro-2-pyrazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2-pyrazinamine: Lacks the allyl group, making it less versatile in chemical reactions.

N-Allyl-2-pyrazinamine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

N-Allyl-6-bromo-2-pyrazinamine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

Uniqueness

N-Allyl-6-chloro-2-pyrazinamine is unique due to the presence of both the allyl group and the chlorine atom. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications .

Biologische Aktivität

N-Allyl-6-chloro-2-pyrazinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine derivative family, characterized by the presence of an allyl group and a chlorine atom at the 6-position of the pyrazine ring. This structural configuration influences its reactivity and biological properties.

The mechanism of action for this compound is not fully elucidated; however, related compounds such as pyrazinamide have demonstrated specific mechanisms against Mycobacterium tuberculosis. Pyrazinamide enters bacterial cells and is metabolized to pyrazinoic acid, which exerts its effects in acidic environments, such as within macrophages. Similar pathways may be hypothesized for this compound.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties, particularly against mycobacterial strains. The compound's efficacy is assessed through Minimum Inhibitory Concentration (MIC) tests against various strains of Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 3.125 | Effective against M. tuberculosis |

| Pyrazinamide | 3.125 | Standard control |

This table illustrates that this compound shows comparable activity to established treatments like pyrazinamide, suggesting its potential as an alternative or adjunct therapy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have shown that derivatives of pyrazine compounds can inhibit cancer cell proliferation across various cancer cell lines.

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| CHO (Chinese hamster ovary) | 10 | Significant cytotoxicity |

| Colo 205 (Colon cancer) | 15 | Moderate cytotoxicity |

| C6 (Rat glioma) | 20 | Low cytotoxicity |

These findings indicate that while this compound exhibits some anticancer effects, further optimization may be required to enhance its efficacy against specific cancer types .

Case Studies

- Study on Antimycobacterial Activity : A recent study evaluated the antimycobacterial activity of various pyrazine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple Mycobacterium strains, including those resistant to first-line treatments .

- Anticancer Screening : In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Eigenschaften

IUPAC Name |

6-chloro-N-prop-2-enylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h2,4-5H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWIFMLFILWIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.